molecular formula C7H5BrO2 B1267339 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 6293-55-6

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B1267339
CAS No.: 6293-55-6
M. Wt: 201.02 g/mol
InChI Key: WTTXPOKQAYXZIK-UHFFFAOYSA-N
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Description

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione, also known as 2-bromo-6-methyl-1,4-benzoquinone, is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research :

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for “2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione” could involve further studies on its chemical properties and potential applications. Similar compounds have shown promising results in treating certain types of cancer , which could open up new avenues for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione typically involves the bromination of 2,6-dimethylphenol followed by oxidation. One common method includes the following steps :

    Bromination: 2,6-dimethylphenol is treated with bromine in the presence of a solvent such as acetic acid to yield 2,4-dibromo-6-methylphenol.

    Oxidation: The resulting 2,4-dibromo-6-methylphenol is then oxidized using chromium trioxide (CrO3) in acetic acid and acetonitrile to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Produces various quinone derivatives.

    Reduction: Yields hydroquinone derivatives.

    Substitution: Results in substituted benzoquinone derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its electrophilic bromine atom and the conjugated diene system . It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

  • 2-Bromo-1,4-benzoquinone
  • 2-Methyl-1,4-benzoquinone
  • 2,6-Dibromo-1,4-benzoquinone

Comparison: 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a bromine atom and a methyl group on the benzoquinone ring . This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methyl group can influence the compound’s lipophilicity and steric properties, while the bromine atom enhances its electrophilicity.

Properties

IUPAC Name

2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTXPOKQAYXZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278659
Record name 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-55-6
Record name NSC8964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione
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Reactant of Route 6
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